(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

CAS No.: 256527-12-5

Cat. No.: VC6936930

Molecular Formula: C15H23N3O2

Molecular Weight: 277.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256527-12-5 |

|---|---|

| Molecular Formula | C15H23N3O2 |

| Molecular Weight | 277.368 |

| IUPAC Name | tert-butyl N-[(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |

| Standard InChI Key | RHHIPAUQALUPAC-ZDUSSCGKSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

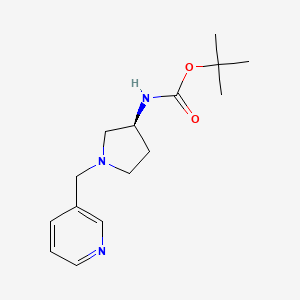

The systematic IUPAC name for this compound is tert-butyl -[(3)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate. The (S) configuration at the pyrrolidine ring’s third carbon atom defines its stereochemistry, which is critical for its interactions in chiral environments. The pyridin-3-ylmethyl group attached to the pyrrolidine nitrogen introduces aromaticity and hydrogen-bonding capabilities, while the tert-butyl carbamate moiety enhances solubility in organic solvents .

Structural Representation

The compound’s structure comprises:

-

A pyrrolidine ring with an (S)-configured carbamate group at position 3.

-

A pyridin-3-ylmethyl substituent at the nitrogen atom of the pyrrolidine.

-

A tert-butyloxycarbonyl (Boc) protecting group.

The SMILES notation CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 and InChIKey RHHIPAUQALUPAC-ZDUSSCGKSA-N encode its connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 256527-12-5 | |

| Molecular Formula | ||

| Molecular Weight | 277.368 g/mol | |

| IUPAC Name | tert-butyl -[(3)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 | |

| InChIKey | RHHIPAUQALUPAC-ZDUSSCGKSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-tert-butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A representative route, adapted from lead-oriented synthesis methodologies, includes:

-

Pyrrolidine Functionalization: (S)-pyrrolidin-3-amine is reacted with di-tert-butyl dicarbonate (BocO) to install the Boc protecting group under basic conditions .

-

N-Alkylation: The pyrrolidine nitrogen is alkylated with 3-(bromomethyl)pyridine using a base such as cesium carbonate in a polar aprotic solvent (e.g., DMF) .

-

Deprotection and Isolation: The Boc group is selectively removed using trifluoroacetic acid (TFA), followed by neutralization and purification via column chromatography .

Key Reaction Conditions:

-

Boc Protection: Conducted at 0–25°C in dichloromethane with triethylamine as a base .

-

Alkylation: Requires anhydrous conditions and catalytic iodide to enhance reactivity .

-

Workup: Acidic aqueous extraction removes unreacted reagents, while recrystallization from ethanol/water yields the pure product.

Challenges in Synthesis

Steric hindrance from the tert-butyl group and the pyridine’s directing effects necessitate precise temperature control to avoid racemization. Additionally, the basicity of the pyrrolidine nitrogen complicates alkylation, often requiring excess alkylating agents .

Physicochemical Properties

Solubility and Stability

While solubility data in aqueous media are unavailable, the compound is soluble in common organic solvents such as dichloromethane, THF, and DMSO. The Boc group enhances stability against nucleophilic attack, making the compound suitable for long-term storage at –20°C .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl) displays characteristic signals for the tert-butyl group (δ 1.44 ppm, singlet), pyridinyl protons (δ 8.45–7.20 ppm, multiplet), and pyrrolidine protons (δ 3.70–2.90 ppm, multiplet).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 278.2 [M+H].

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPCR modulators. Its pyrrolidine scaffold mimics proline’s conformational rigidity, enabling selective target binding . For example, derivatives of this scaffold have shown nM-level activity against Janus kinase 2 (JAK2) in inflammatory disease models .

Catalysis and Material Science

The pyridine moiety acts as a ligand in transition-metal catalysis. Palladium complexes of this compound facilitate Suzuki-Miyaura couplings with aryl chlorides, achieving turnover numbers (TON) >10,000 .

Future Directions

Advances in asymmetric catalysis may streamline its synthesis, while structural modifications could enhance bioavailability. Computational studies predicting its ADMET profile are warranted to accelerate drug development pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume